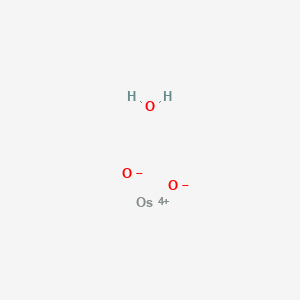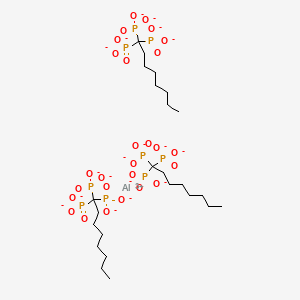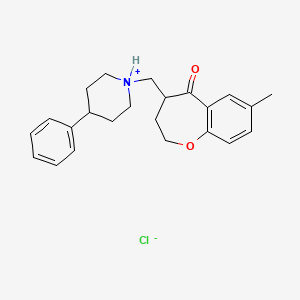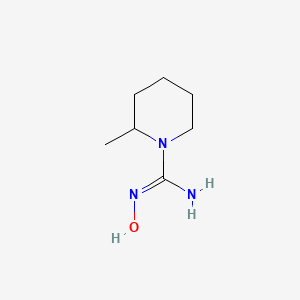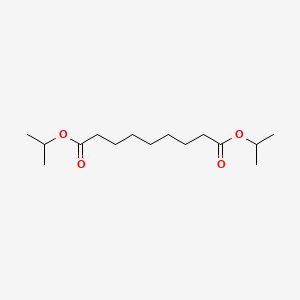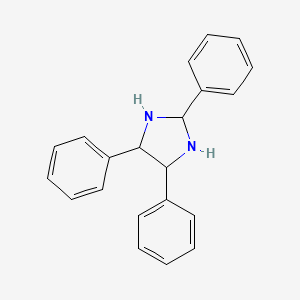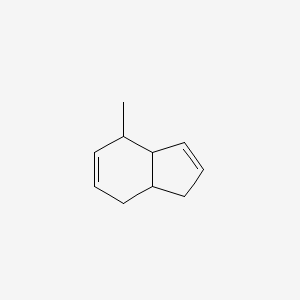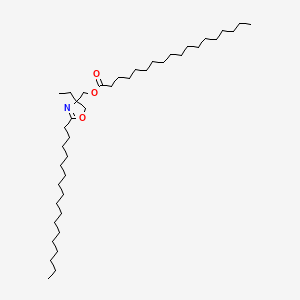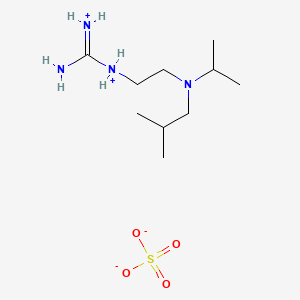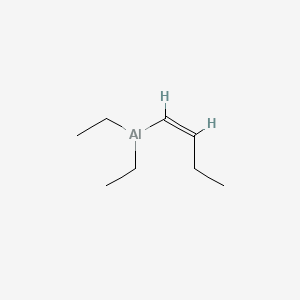
(Z)-But-1-enyldiethylaluminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-But-1-enyldiethylaluminium is an organoaluminium compound characterized by the presence of a double bond between the first and second carbon atoms in the butenyl group, with the double bond in the Z (cis) configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(Z)-But-1-enyldiethylaluminium can be synthesized through several methods. One common approach involves the reaction of diethylaluminium chloride with but-1-ene in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired Z-isomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of high-purity reagents and precise control of reaction parameters is crucial to achieve high yields and selectivity for the Z-isomer.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-But-1-enyldiethylaluminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions, where the aluminium atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminium hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield but-1-en-1-ol or but-1-enal, while reduction can produce butane.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-But-1-enyldiethylaluminium is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. Its ability to undergo various reactions makes it a versatile tool for constructing complex molecules.
Biology and Medicine
While direct applications in biology and medicine are limited, derivatives of this compound may be explored for their potential biological activities. Research in this area is ongoing to identify new therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and selectivity make it valuable for manufacturing processes that require precise control over product composition.
Wirkmechanismus
The mechanism by which (Z)-But-1-enyldiethylaluminium exerts its effects involves the interaction of the aluminium atom with various substrates. The aluminium atom acts as a Lewis acid, facilitating the formation of new bonds and the activation of specific functional groups. Molecular targets and pathways involved in these reactions include the coordination of the aluminium atom with electron-rich sites on the substrate, leading to the desired chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (Z)-But-1-enyldiethylaluminium include other organoaluminium compounds such as diethylaluminium chloride and triethylaluminium. These compounds share similar reactivity patterns but differ in their specific structures and properties.
Uniqueness
What sets this compound apart is its Z-configuration, which imparts unique stereochemical properties. This configuration can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable reagent for specific synthetic applications.
Eigenschaften
CAS-Nummer |
56095-71-7 |
|---|---|
Molekularformel |
C8H17Al |
Molekulargewicht |
140.20 g/mol |
IUPAC-Name |
[(Z)-but-1-enyl]-diethylalumane |
InChI |
InChI=1S/C4H7.2C2H5.Al/c1-3-4-2;2*1-2;/h1,3H,4H2,2H3;2*1H2,2H3; |
InChI-Schlüssel |
FJUIOMXPUOHENF-UHFFFAOYSA-N |
Isomerische SMILES |
CC/C=C\[Al](CC)CC |
Kanonische SMILES |
CCC=C[Al](CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



